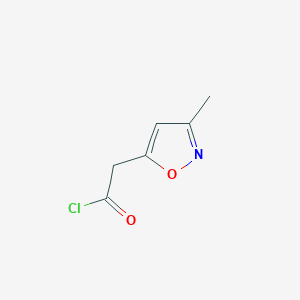

2-(3-Methylisoxazol-5-yl)acetyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-methyl-1,2-oxazol-5-yl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-4-2-5(10-8-4)3-6(7)9/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNDSGBALFYMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-(3-Methylisoxazol-5-yl)acetyl chloride: Chemical Properties, Synthesis, and Applications in Advanced Therapeutics

Executive Summary

In modern medicinal chemistry, the rapid and high-yielding assembly of complex molecular architectures relies heavily on highly reactive, structurally specialized building blocks. 2-(3-Methylisoxazol-5-yl)acetyl chloride is a pivotal electrophilic intermediate derived from 3-methyl-5-isoxazoleacetic acid. Characterized by its highly reactive acyl chloride moiety and a biologically privileged isoxazole ring, this compound serves as a cornerstone in the synthesis of advanced therapeutics, including alpha7-nicotinic acetylcholine receptor ( α 7-nAChR) positive allosteric modulators (PAMs) and von Hippel-Lindau (VHL) ligands for Proteolysis Targeting Chimeras (PROTACs).

This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic applications, and field-proven experimental protocols designed for high-fidelity synthesis.

Structural and Physicochemical Profile

The utility of 2-(3-Methylisoxazol-5-yl)acetyl chloride stems from the electronic properties of the isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. The electron-withdrawing nature of the heterocycle, combined with the highly electrophilic acyl chloride group at the 5-position, makes this molecule an exceptionally potent acylating agent.

Because acyl chlorides are transient, moisture-sensitive intermediates, they are typically generated in situ or isolated crude for immediate downstream application. The properties of the intermediate and its stable parent acid (CAS: 19668-85-0) are summarized below[1].

Table 1: Chemical and Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 2-(3-Methylisoxazol-5-yl)acetyl chloride |

| Parent Acid CAS Number | 19668-85-0 (3-Methyl-5-isoxazoleacetic acid) |

| Molecular Formula | C₆H₆ClNO₂ |

| Molecular Weight | 159.57 g/mol |

| Structural Features | 3-methylisoxazole ring fused with an acetyl chloride moiety |

| Reactivity Profile | Highly electrophilic; reacts exothermically with nucleophiles (amines, alcohols); rapidly hydrolyzes in water. |

| Primary Application | Pharmaceutical intermediate for amidation and esterification |

Mechanistic Role in Advanced Therapeutics

Synthesis of α 7-nAChR Positive Allosteric Modulators (AVL-3288)

AVL-3288 (also known as XY-4083 or CCMI) is a Type I PAM targeting the α 7-nAChR, investigated for its neurocognitive benefits in central nervous system (CNS) disorders. The GMP-compliant synthesis of AVL-3288 is fundamentally reliant on 2-(3-Methylisoxazol-5-yl)acetyl chloride[2].

Mechanistically, the acid chloride is reacted with 4-chloroaniline to form a critical amide intermediate. The high electrophilicity of the acid chloride ensures that this amidation proceeds rapidly and with high atom economy, avoiding the need for expensive and atom-inefficient peptide coupling reagents (e.g., HATU or EDC) that are otherwise required when starting directly from the free acid[2].

Caption: Synthesis workflow of AVL-3288 via the 2-(3-Methylisoxazol-5-yl)acetyl chloride intermediate.

VHL Ligands and PROTAC Linker Chemistry

Targeted protein degradation via PROTACs requires a ligand that recruits an E3 ubiquitin ligase, such as VHL. The 3-methyl-5-isoxazoleacetic acid motif is frequently utilized as a structural cap or linker component in the solid-phase and liquid-phase synthesis of VHL ligands[3][4]. By converting the parent acid to 2-(3-Methylisoxazol-5-yl)acetyl chloride, chemists can achieve rapid, quantitative acylation of complex, sterically hindered amine linkers. This method circumvents the sluggish kinetics often observed with standard carbodiimide couplings in complex PROTAC syntheses.

Caption: Reactivity profile of 2-(3-Methylisoxazol-5-yl)acetyl chloride with various nucleophiles.

Experimental Workflows: Synthesis & Amidation

Rationale for Reagent Selection (Expertise & Experience)

The conversion of 3-methyl-5-isoxazoleacetic acid to its corresponding acid chloride can be achieved using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). As an application scientist, oxalyl chloride is the strongly preferred reagent [5].

-

Causality: Thionyl chloride often requires elevated temperatures (reflux) which can lead to the thermal degradation or ring-opening of the sensitive isoxazole moiety. Oxalyl chloride, catalyzed by a trace amount of N,N-dimethylformamide (DMF), generates the highly reactive Vilsmeier-Haack intermediate at room temperature.

-

Self-Validating System: The reaction produces gaseous byproducts (CO, CO₂, and HCl). The visual cessation of bubbling serves as an intrinsic, self-validating indicator that the activation is complete.

Protocol 1: Synthesis of 2-(3-Methylisoxazol-5-yl)acetyl chloride

Objective: Generate the active acyl chloride for immediate downstream use[5].

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add 3-methyl-5-isoxazoleacetic acid (1.0 equivalent, e.g., 26.4 mmol) and suspend it in anhydrous dichloromethane (CH₂Cl₂, 0.3 M to 0.5 M concentration)[5].

-

Catalysis: Add 2–3 drops of anhydrous DMF.

-

Activation: Cool the suspension to 0 °C using an ice bath. Slowly add oxalyl chloride (1.2 to 1.5 equivalents) dropwise via a syringe. Caution: Rapid gas evolution will occur.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature (rt) overnight (or until gas evolution completely ceases and the solution becomes clear and homogeneous)[5].

-

Isolation: Concentrate the reaction mixture in vacuo using a rotary evaporator. To ensure the complete removal of unreacted oxalyl chloride and residual HCl, dissolve the crude residue in anhydrous benzene or toluene and concentrate to dryness again.

-

Storage: The resulting 2-(3-Methylisoxazol-5-yl)acetyl chloride should be used immediately in the next step to prevent ambient hydrolysis back to the parent acid.

Protocol 2: Downstream Amidation (e.g., AVL-3288 Precursor Synthesis)

Objective: Couple the highly reactive acid chloride with an amine (e.g., 4-chloroaniline) to form a stable amide[2][5].

-

Preparation: In a separate flame-dried flask, dissolve 4-chloroaniline (1.0 equivalent based on the starting acid) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 to 2.0 equivalents) in anhydrous CH₂Cl₂. Cool to 0 °C.

-

Coupling: Dissolve the freshly prepared 2-(3-Methylisoxazol-5-yl)acetyl chloride in a small volume of anhydrous CH₂Cl₂. Add this solution dropwise to the amine/base mixture over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The formation of a white precipitate (triethylammonium chloride) acts as a secondary self-validating visual cue that the acylation is proceeding successfully.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, wash sequentially with 1M HCl (to remove unreacted amine) and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude amide via flash column chromatography or recrystallization as required by downstream purity specifications.

Conclusion

2-(3-Methylisoxazol-5-yl)acetyl chloride is an indispensable reagent in the modern synthetic chemist's toolkit. By understanding the kinetic advantages of its synthesis via oxalyl chloride and its high reactivity profile, researchers can optimize the assembly of complex therapeutic agents, ranging from neurocognitive receptor modulators to targeted protein degraders. Strict adherence to anhydrous protocols and real-time visual validation of reaction progress ensures high yields and minimizes the degradation of the privileged isoxazole scaffold.

References

- LookChem.3-METHYL-5-ISOXAZOLEACETIC ACID 98 (CAS 19668-85-0)

- National Institutes of Health (NIH) / PMC.First in Human Trial of a Type I Positive Allosteric Modulator of Alpha7-Nicotinic Receptors: Pharmacokinetics, Safety, and Evidence for Neurocognitive Effect of AVL-3288.

- Ambeed.19668-85-0 | 3-Methylisoxazole-5-acetic Acid Synthesis Protocols.

- Google Patents.

- ResearchGate.Targeting the von Hippel-Lindau E3 Ubiquitin Ligase using Small Molecules to Disrupt the VHL/HIF-1α Interaction.

Sources

- 1. lookchem.com [lookchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. WO2019195609A2 - Modulators of proteolysis and associated methods of use - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 19668-85-0 | 3-Methylisoxazole-5-acetic Acid | Carboxylic Acids | Ambeed.com [ambeed.com]

2-(3-Methylisoxazol-5-yl)acetyl chloride molecular weight

Title: In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of 2-(3-Methylisoxazol-5-yl)acetyl chloride

Executive Summary

2-(3-Methylisoxazol-5-yl)acetyl chloride is a highly reactive acylating agent frequently utilized in medicinal chemistry and drug development for the synthesis of isoxazole-containing therapeutics. A precise understanding of its molecular weight, isotopic distribution, and hydrolytic stability is paramount for accurate stoichiometric calculations and successful downstream coupling reactions. This whitepaper provides an authoritative breakdown of its physicochemical properties, mass spectrometry signatures, and field-proven experimental protocols for both chemical synthesis and analytical validation.

Physicochemical Profiling & Molecular Weight Derivation

The chemical identity of 2-(3-Methylisoxazol-5-yl)acetyl chloride (CAS No. 62759-29-9) is defined by the molecular formula C₆H₆ClNO₂[1]. The presence of the isoxazole ring fused with an acetyl chloride moiety makes it a versatile, albeit highly moisture-sensitive, building block[2].

When designing synthetic routes, researchers must distinguish between the average molecular weight (used for macroscopic weighing and equivalent calculations) and the monoisotopic exact mass (used for high-resolution mass spectrometry identification).

Table 1: Elemental Composition and Mass Contribution

| Element | Symbol | Atomic Weight ( g/mol ) | Quantity | Mass Contribution ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 45.16% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 3.79% |

| Chlorine | Cl | 35.450 | 1 | 35.450 | 22.22% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.78% |

| Oxygen | O | 15.999 | 2 | 31.998 | 20.05% |

| Total | | | | 159.569 ≈ 159.57 | 100.00% |

Table 2: Mass Parameters for Analytical Contexts

| Parameter | Value | Application Context |

|---|---|---|

| Average Molecular Weight | 159.57 g/mol | Macroscopic stoichiometric calculations (weighing reagents). |

| Monoisotopic Exact Mass | 159.0087 Da | High-Resolution Mass Spectrometry (HRMS) identification. |

Mass Spectrometry & Isotopic Signatures

In mass spectrometry, the molecular weight of 2-(3-Methylisoxazol-5-yl)acetyl chloride is characterized by a distinct isotopic signature due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). In Electron Impact (EI) MS, the molecular ion (M+•) appears as a doublet at m/z 159 and m/z 161.

The primary fragmentation pathway involves the homolytic cleavage of the labile C-Cl bond, resulting in the neutral loss of a chlorine radical (35 or 37 Da) to yield a highly stable acylium ion at m/z 124. Subsequent loss of carbon monoxide (CO, 28 Da) yields the isoxazole core fragment at m/z 96.

Figure 1: Proposed EI-MS fragmentation pathway for 2-(3-Methylisoxazol-5-yl)acetyl chloride.

Synthetic Applications & Stoichiometric Importance

In drug development, 2-(3-Methylisoxazol-5-yl)acetyl chloride is predominantly used for amidation and esterification. The molecular weight (159.57 g/mol ) strictly dictates the mass-to-equivalent ratio required to drive these reactions to completion without generating excessive impurities[1].

Expertise & Experience (Causality behind the protocol): Why are strictly anhydrous conditions required? Acid chlorides are highly electrophilic and readily undergo nucleophilic attack by atmospheric moisture. This hydrolysis converts the reagent back to 2-(3-methylisoxazol-5-yl)acetic acid (MW = 141.12 g/mol ). If a reagent batch has partially hydrolyzed, weighing it based on the 159.57 g/mol molecular weight will result in a stoichiometric deficit of the active acylating agent, leading to stalled reactions and unreacted amine starting materials. Furthermore, the generation of HCl during hydrolysis can prematurely consume the organic base intended for the coupling step.

Figure 2: Amidation workflow and LC-MS validation using 2-(3-Methylisoxazol-5-yl)acetyl chloride.

Protocol 1: Standard Amidation Methodology

-

Preparation: Flame-dry a round-bottom flask under an argon atmosphere.

-

Substrate Dissolution: Dissolve the primary or secondary amine (1.0 equivalent) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 to 1.5 equivalents) to the solution. Rationale: DIPEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the amine from precipitating as an unreactive hydrochloride salt.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath to control the exothermic nature of the acylation.

-

Reagent Addition: Based on the molecular weight of 159.57 g/mol , weigh out 1.1 equivalents of 2-(3-Methylisoxazol-5-yl)acetyl chloride. Dissolve it in a minimal volume of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-4 hours.

Analytical Validation Protocol (The "Methanol Quench")

Directly analyzing reactive acid chlorides via Liquid Chromatography-Mass Spectrometry (LC-MS) often yields erroneous results. The silica or C18 stationary phases, combined with aqueous mobile phases, cause rapid on-column hydrolysis[3]. To establish a self-validating system , analytical chemists utilize a derivatization technique known as the "Methanol Quench"[4],.

By intentionally reacting an aliquot of the acid chloride with anhydrous methanol, the compound is quantitatively converted to its stable methyl ester derivative (MW = 155.15 g/mol )[4],[3].

Protocol 2: LC-MS Validation via Methanol Quench

-

Sampling: Withdraw a 10 µL aliquot from the active reaction mixture or the raw acid chloride stock.

-

Quenching: Immediately inject the aliquot into a vial containing 990 µL of anhydrous LC-MS grade methanol.

-

Incubation: Vortex the vial for 30 seconds and allow it to sit at room temperature for 2 minutes to ensure complete esterification.

-

Analysis: Inject 1 µL of the quenched sample into the LC-MS system (Positive ESI mode).

-

Data Interpretation (Self-Validation Logic):

-

Target Signal: Look for the [M+H]⁺ peak of the methyl ester at m/z 156.06 . This confirms the acid chloride was intact and reactive prior to the quench.

-

Degradation Signal: If a dominant peak is observed at m/z 142.05 (the [M+H]⁺ of the hydrolyzed free acid, MW 141.12), it indicates that the acid chloride reagent has degraded due to moisture exposure and should be discarded to prevent stoichiometric failure.

-

References

-

BLDpharm. "62759-29-9 | 2-(3-Methylisoxazol-5-yl)acetyl chloride". bldpharm.com. 1

-

Molport. "2-(3-methyl-1,2-oxazol-5-yl)acetyl chloride". molport.com. 2

-

ResearchGate. "HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol". researchgate.net. 4

-

American Pharmaceutical Review. "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals". americanpharmaceuticalreview.com. 3

-

Benchchem. "Technical Support Center: Scaling Up the Synthesis of Isoquinoline-6-carbonyl Chloride". benchchem.com.

Sources

2-(3-Methylisoxazol-5-yl)acetyl chloride: Structural Dynamics, Bonding, and Synthetic Utility

Executive Summary

As a building block in advanced organic synthesis and drug discovery, 2-(3-Methylisoxazol-5-yl)acetyl chloride (CAS: 62759-29-9) represents a highly versatile, bifunctional intermediate. It combines the pharmacologically privileged isoxazole heterocycle with a highly reactive aliphatic acyl chloride, bridged by a methylene spacer. This whitepaper provides an in-depth mechanistic analysis of its electronic structure, physicochemical properties, and validated protocols for its synthesis and application. Designed for research scientists and drug development professionals, this guide bridges theoretical bonding principles with bench-level synthetic execution.

Molecular Architecture & Electronic Bonding

The chemical behavior of 2-(3-Methylisoxazol-5-yl)acetyl chloride is dictated by the electronic isolation of its two primary functional groups. Understanding this molecular architecture is critical for predicting its reactivity profile in complex synthetic pathways.

-

Isoxazole Ring Aromaticity: The core is a 5-membered heteroaromatic ring containing adjacent oxygen and nitrogen atoms. The oxygen atom (sp² hybridized) donates a lone pair into the ring to complete the 6π aromatic sextet, while the nitrogen's lone pair remains orthogonal to the π-system. The high electronegativity of O and N renders the ring electron-deficient and strongly electron-withdrawing.

-

Inductive Stabilization: The methyl group at the C3 position exerts a mild positive inductive (+I) and hyperconjugative effect. This subtle electron donation partially offsets the electron-withdrawing nature of the heteroatoms, stabilizing the ring against fragmentation during harsh synthetic conditions.

-

sp³ Inductive Decoupling: The C5-methylene spacer (-CH₂-) is the most critical structural feature governing the molecule's reactivity. As an sp³-hybridized carbon, it acts as an electronic insulator, preventing resonance overlap between the isoxazole π-system and the carbonyl carbon.

-

Acyl Chloride Electrophilicity: Because of the methylene decoupling, the acyl chloride group behaves as an aliphatic electrophile rather than an aromatic one. Without resonance stabilization from the ring, the carbonyl carbon is exceptionally electrophilic, driven by the combined negative inductive (-I) effects of the carbonyl oxygen and the chloride leaving group.

Electronic bonding map and structural decoupling of the isoxazole ring and acyl chloride.

Physicochemical Descriptors

To facilitate computational modeling and synthetic planning, the quantitative descriptors of the acyl chloride and its stable carboxylic acid precursor are summarized below. The precursor, 3-methyl-5-isoxazoleacetic acid, exhibits a topological polar surface area (TPSA) of 63.3 Ų [1], which is heavily modified upon activation to the acyl chloride [2].

| Property | Value | Source |

| Chemical Name | 2-(3-Methylisoxazol-5-yl)acetyl chloride | [2] |

| CAS Number | 62759-29-9 | [2] |

| Precursor CAS (Acid) | 19668-85-0 | [1] |

| Molecular Formula | C₆H₆ClNO₂ | [2] |

| Molecular Weight | 159.57 g/mol | [2] |

| SMILES | O=C(Cl)CC1=CC(C)=NO1 | [2] |

| Reactivity Profile | Moisture-sensitive, highly electrophilic | [3] |

Mechanistic Workflow: Synthesis & Activation

The synthesis of 2-(3-Methylisoxazol-5-yl)acetyl chloride from its corresponding carboxylic acid requires precise control over reaction conditions to prevent degradation of the isoxazole ring. The following protocol utilizes oxalyl chloride catalyzed by N,N-Dimethylformamide (DMF) via a Vilsmeier-Haack type intermediate.

Protocol: Vilsmeier-Haack Activated Acyl Chloride Synthesis

This protocol is designed as a self-validating system; the visual cues directly correlate to the mechanistic progression of the reaction.

-

Substrate Preparation: In an oven-dried, argon-purged round-bottom flask, suspend 3-Methyl-5-isoxazoleacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration).

-

Causality: Argon and anhydrous solvents are mandatory. The final acyl chloride is highly susceptible to hydrolysis; ambient moisture will rapidly revert the product back to the starting acid.

-

-

Catalyst Complexation: Add a catalytic amount of anhydrous DMF (0.05 eq).

-

Causality: DMF reacts with oxalyl chloride to generate a highly electrophilic chloroiminium ion (Vilsmeier reagent). This intermediate lowers the activation energy for the conversion of the carboxylic acid, allowing the reaction to proceed at milder temperatures compared to uncatalyzed thionyl chloride methods.

-

-

Electrophilic Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add Oxalyl Chloride (1.2 eq).

-

Causality: The reaction is exothermic and generates copious amounts of gas. Cooling controls the kinetic rate of gas evolution and prevents thermal degradation of the heteroaromatic core.

-

-

Propagation & Validation: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2–4 hours.

-

Causality: The irreversible expulsion of CO, CO₂, and HCl gases drives the reaction equilibrium entirely to the right. Self-Validation: The complete cessation of bubbling serves as a reliable, visual indicator that the carboxylic acid has been fully consumed.

-

-

Isolation: Concentrate the reaction mixture under reduced pressure (rotary evaporation) using a cold trap to remove DCM and excess oxalyl chloride (bp 61 °C).

-

Causality: Oxalyl chloride's high volatility allows for purification by simple evaporation. Crucially, no aqueous workup is performed , as water would immediately destroy the synthesized electrophile. The resulting crude oil or solid is used directly in downstream nucleophilic acyl substitution reactions.

-

Vilsmeier-Haack activated synthesis of 2-(3-Methylisoxazol-5-yl)acetyl chloride.

Reactivity Profiling & Drug Discovery Applications

The primary utility of 2-(3-Methylisoxazol-5-yl)acetyl chloride lies in its capacity to rapidly acylate amines and alcohols, appending the isoxazole pharmacophore onto complex molecular scaffolds.

In medicinal chemistry, the isoxazole ring is frequently utilized as a bioisostere for phenols or amides, offering improved metabolic stability and altered lipophilicity. The methylene spacer provided by this specific acyl chloride introduces a degree of conformational flexibility (rotatable bonds), which is often necessary for optimal ligand-receptor binding in target proteins.

When reacted with a primary or secondary amine, the aliphatic nature of the acyl chloride ensures rapid formation of a tetrahedral intermediate, followed by the swift collapse of the intermediate and expulsion of the chloride ion. Because HCl is generated as a byproduct, these coupling reactions must be performed in the presence of a non-nucleophilic base (such as Triethylamine or N,N-Diisopropylethylamine) to act as an acid scavenger, thereby preventing the protonation and subsequent deactivation of the incoming amine nucleophile [3].

References

Comprehensive Technical Guide on 2-(3-Methylisoxazol-5-yl)acetyl Chloride: Synthesis, Safety, and Handling in Drug Development

Executive Summary & Contextualization

In the rapidly evolving landscape of targeted protein degradation and kinase inhibition, the isoxazole moiety has emerged as a privileged scaffold. Specifically, 2-(3-Methylisoxazol-5-yl)acetyl chloride is the highly reactive, electrophilic acyl chloride derivative of[1].

As a Senior Application Scientist, I frequently observe that the mishandling of this activated intermediate leads to poor coupling yields and severe safety incidents. This compound is rarely isolated or stored due to its extreme sensitivity to moisture; instead, it is generated in situ for immediate downstream amidation. Its primary application lies in the synthesis of von Hippel-Lindau (VHL) ligands for [2] and as a core building block in the development of[3].

This whitepaper provides a self-validating, causality-driven framework for the safe handling, in situ generation, and application of 2-(3-Methylisoxazol-5-yl)acetyl chloride.

Physicochemical & Hazard Profile

To handle this compound safely, one must understand the thermodynamic drivers of its reactivity. Acyl chlorides are highly electrophilic, making them excellent acylating agents but simultaneously rendering them violently reactive with nucleophiles like water.

Table 1: Physicochemical and Hazard Profile

| Property / Hazard Class | Value / Classification | Handling Causality & Experimental Impact |

| Precursor CAS No. | 19668-85-0 (Acid form) | The stable acid form is purchased and stored; the acyl chloride is generated strictly on-demand to prevent degradation[4]. |

| Water Reactivity | Violent / Exothermic | Reacts with ambient humidity to release HCl gas. Requires rigorous Schlenk line techniques and strictly anhydrous solvents (e.g., dry DCM). |

| Corrosivity | GHS Category 1B | Causes severe skin burns and eye damage. Necessitates the use of a chemical fume hood and heavy-duty PPE. |

| Lachrymator Status | High | The volatility of the compound and the evolution of HCl gas severely irritate mucous membranes. Never open outside a ventilated enclosure. |

Mechanistic Safety & Handling Precautions

Standard laboratory safety protocols are insufficient for reactive acyl chlorides. The following precautions are grounded in the mechanistic reality of the compound's reactivity:

-

Atmospheric Control (The Causality of Hydrolysis): The electrophilic carbonyl carbon is highly susceptible to attack by atmospheric H2O . This hydrolysis yields the parent 2-(3-Methylisoxazol-5-yl)acetic acid and hydrogen chloride (HCl). If this occurs in a sealed vial, the generation of gaseous HCl will cause rapid pressurization and potential explosive rupture. Rule: Always handle under a positive pressure of dry Argon or Nitrogen.

-

Glove Selection (The Causality of Permeation): Standard thin nitrile gloves (0.1 mm) offer virtually zero breakthrough time against dichloromethane (DCM), the standard solvent for this reagent. If DCM carrying the acyl chloride breaches the glove, the moisture on the skin will immediately hydrolyze the compound, causing localized HCl burns. Rule: Use heavy-duty butyl rubber or laminate (Silver Shield) gloves when handling concentrated solutions.

-

Glassware Preparation: All glassware must be oven-dried at 120 °C for a minimum of 4 hours and cooled under vacuum to eliminate surface-bound moisture.

Experimental Workflow: In Situ Generation and Coupling

Because isolating 2-(3-Methylisoxazol-5-yl)acetyl chloride is hazardous and prone to yield loss via hydrolysis, the industry standard is in situ generation using oxalyl chloride, followed immediately by amidation.

Figure 1: In situ generation and coupling of 2-(3-Methylisoxazol-5-yl)acetyl chloride.

Protocol A: In Situ Generation of the Acyl Chloride

Note: This protocol utilizes oxalyl chloride rather than thionyl chloride. Oxalyl chloride allows for milder conditions (0 °C to room temperature), preventing thermal degradation of the isoxazole ring.

-

Setup: Purge a flame-dried round-bottom flask with Argon.

-

Dissolution: Dissolve 1.0 equivalent of 2-(3-Methylisoxazol-5-yl)acetic acid in anhydrous DCM (0.2 M concentration).

-

Catalysis: Add 0.05 equivalents of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack reagent, which is the true chlorinating species.

-

Activation: Cool the flask to 0 °C. Dropwise, add 1.2 equivalents of oxalyl chloride. Warning: Rapid gas evolution (CO, CO2 , HCl) will occur. Ensure the bubbler can accommodate the gas volume.

-

Maturation: Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

-

Self-Validation Checkpoint: Withdraw a 5 µL aliquot and quench it in 100 µL of anhydrous methanol. Analyze via LC-MS. The presence of the methyl ester (M+H = 156.1) confirms complete conversion to the acyl chloride.

-

Concentration: Carefully evaporate the DCM and excess oxalyl chloride under reduced pressure (using a secondary cold trap to catch corrosive vapors) to yield the crude acyl chloride as a sensitive residue.

Protocol B: Amide Coupling for VHL Ligand Synthesis

-

Preparation: Redissolve the crude 2-(3-Methylisoxazol-5-yl)acetyl chloride in anhydrous DCM.

-

Amine Addition: In a separate flask, dissolve 0.95 equivalents of the target amine (e.g., a VHL precursor) and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) in DCM. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl generated during coupling without competing with the amine for the acyl chloride.

-

Coupling: Dropwise, add the acyl chloride solution to the amine solution at 0 °C. Stir for 2 hours, allowing it to warm to room temperature.

-

Self-Validation Checkpoint: Analyze a 10 µL aliquot via LC-MS. The disappearance of the target amine mass validates reaction completion.

Table 2: Reaction Stoichiometry & Causality

| Reagent | Equivalents | Function | Causality for Ratio |

| Isoxazole Acid | 1.0 | Starting Material | Baseline limiting reagent for activation. |

| Oxalyl Chloride | 1.2 | Chlorinating Agent | Slight excess ensures 100% conversion; easily removed via vacuum. |

| DMF | 0.05 | Catalyst | Minimizing DMF prevents the formation of unwanted dimethylamide byproducts. |

| DIPEA | 3.0 | Acid Scavenger | Excess ensures the target amine remains deprotonated and nucleophilic. |

Emergency Quenching & Disposal Protocol

In the event of a spill or the need to dispose of excess 2-(3-Methylisoxazol-5-yl)acetyl chloride, direct addition of water is strictly prohibited due to violent exothermic reactivity.

Step-by-Step Quenching:

-

Dilution: Dilute the spill or excess reagent with a large volume of an inert, non-polar solvent (e.g., heptane or additional DCM) to act as a heat sink.

-

Alcohol Quench: Slowly add isopropanol (IPA) dropwise. Causality: IPA is a bulky nucleophile. It reacts with the acyl chloride to form an isopropyl ester. This reaction is significantly less exothermic than hydrolysis with water, preventing boiling and aerosolization of the acid chloride.

-

Neutralization: Once gas evolution ceases, slowly add saturated aqueous Sodium Bicarbonate ( NaHCO3 ) until the aqueous phase reaches pH 7-8. Causality: NaHCO3 is a weak base that gently neutralizes the generated HCl without causing the violent heat spikes associated with strong bases like NaOH.

Application in Targeted Protein Degradation

The successful handling and coupling of this compound directly enables the synthesis of advanced therapeutics. The isoxazole moiety is frequently utilized to cap the left-hand side of VHL ligands, optimizing the binding affinity within the E3 ligase pocket[2].

Figure 2: Mechanism of VHL-recruiting PROTACs utilizing isoxazole-derived ligands.

By adhering to the causality-driven protocols outlined above, researchers can ensure high-fidelity synthesis of these critical PROTAC components while maintaining absolute laboratory safety.

References

-

3-METHYL-5-ISOXAZOLEACETIC ACID 98 Source: LookChem URL:[Link]

- Source: Google Patents (World Intellectual Property Organization)

- Source: Google Patents (World Intellectual Property Organization)

Sources

- 1. lookchem.com [lookchem.com]

- 2. WO2019195609A2 - Modulators of proteolysis and associated methods of use - Google Patents [patents.google.com]

- 3. WO2022174031A1 - Cdk inhibitors and methods of use thereof - Google Patents [patents.google.com]

- 4. 19668-85-0 | 3-Methylisoxazole-5-acetic Acid | Carboxylic Acids | Ambeed.com [ambeed.com]

Application Notes & Protocols: 2-(3-Methylisoxazol-5-yl)acetyl Chloride in the Synthesis of Pharmaceutical Intermediates

Introduction: The Strategic Importance of the Isoxazole Moiety

The isoxazole ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals and clinical candidates. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other functional groups make it a cornerstone of modern drug design. 2-(3-Methylisoxazol-5-yl)acetyl chloride (CAS No. 62759-29-9) is a highly reactive and versatile building block that serves as a direct precursor to incorporating this valuable moiety into more complex molecules.[1][2]

As an acyl chloride, it is primed for nucleophilic acyl substitution reactions, most notably for the formation of amide bonds—the very backbone of many active pharmaceutical ingredients (APIs).[3][4][5] This guide provides a comprehensive overview of the synthesis of 2-(3-Methylisoxazol-5-yl)acetyl chloride from its corresponding carboxylic acid and details a robust protocol for its subsequent use in the acylation of amines to generate key pharmaceutical intermediates. A critical focus is placed on the causality behind experimental choices, ensuring protocols are self-validating and grounded in established safety practices.

Physicochemical Properties & Data

A thorough understanding of the physical and chemical properties of the reagent and its precursor is fundamental to successful and safe synthesis.

| Property | 2-(3-Methylisoxazol-5-yl)acetic acid | 2-(3-Methylisoxazol-5-yl)acetyl chloride |

| CAS Number | 19668-85-0[6][7][8] | 62759-29-9[1][9] |

| Molecular Formula | C₆H₇NO₃[6][7] | C₆H₆ClNO₂[1][9] |

| Molecular Weight | 141.13 g/mol [6][7] | 159.57 g/mol [1][9] |

| Appearance | Typically an off-white to white solid | Colorless to yellow liquid |

| Key Hazards | Irritant | Highly flammable, reacts violently with water, causes severe skin burns and eye damage.[10][11] |

| Storage | 2-8°C, dry conditions[6] | Cool, dry, well-ventilated area under inert gas (e.g., Nitrogen or Argon).[10][11][12] |

Synthesis and Application Workflow

The overall process involves two main stages: the conversion of the stable carboxylic acid precursor to the highly reactive acyl chloride, followed by its immediate use in an amidation reaction to form the desired pharmaceutical intermediate.

Protocol 1: Synthesis of 2-(3-Methylisoxazol-5-yl)acetyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a foundational transformation in organic synthesis. The use of thionyl chloride (SOCl₂) is often preferred in laboratory and industrial settings because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, simplifying product isolation.[3][13]

Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride. This is followed by a series of steps involving internal rearrangement and elimination to yield the final acyl chloride product.

Reagents and Equipment

| Reagent/Equipment | Specification | Purpose |

| 2-(3-Methylisoxazol-5-yl)acetic acid | 1.0 eq | Starting Material |

| Thionyl Chloride (SOCl₂) | 2.0 - 5.0 eq | Chlorinating Agent |

| Dichloromethane (DCM) or Toluene | Anhydrous | Reaction Solvent |

| Dimethylformamide (DMF) | 1-2 drops | Catalyst (Optional)[14] |

| Round-bottom flask | Flame-dried | Reaction Vessel |

| Reflux condenser with drying tube | CaCl₂ or Drierite | Prevent moisture ingress |

| Magnetic stirrer and heat source | - | Agitation and heating |

| Rotary evaporator | - | Solvent removal |

Step-by-Step Protocol

CRITICAL SAFETY NOTE: This procedure must be performed in a certified chemical fume hood.[10][15] Thionyl chloride is highly corrosive and reacts violently with water.[11] Appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a flame-retardant lab coat, is mandatory.[10][11]

-

Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube. Ensure the entire apparatus is under an inert atmosphere (e.g., nitrogen or argon).

-

Charging the Flask: To the flask, add 2-(3-Methylisoxazol-5-yl)acetic acid (1.0 eq) and anhydrous solvent (DCM or toluene, approx. 5-10 mL per gram of acid).

-

Addition of Thionyl Chloride: Begin stirring the suspension. Slowly add thionyl chloride (2.0-5.0 eq) dropwise via a syringe or dropping funnel at room temperature. Causality Note: A slight excess of SOCl₂ ensures complete conversion of the carboxylic acid. The reaction is exothermic, and slow addition helps control the initial temperature rise.

-

Catalyst (Optional): Add 1-2 drops of DMF. Causality Note: DMF catalyzes the reaction by forming a small amount of the Vilsmeier reagent in situ, which is a more potent acylating agent.[14]

-

Reaction: Heat the reaction mixture to a gentle reflux (approx. 40°C for DCM, or 60-80°C for toluene) and maintain for 2-4 hours.[14] Monitor the reaction for the cessation of gas evolution (SO₂ and HCl). The reaction progress can also be monitored by taking a small aliquot, carefully quenching it with methanol, and analyzing by TLC or LC-MS to check for the disappearance of the starting acid and the appearance of the corresponding methyl ester.[14]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Expertise Note: It is crucial to use a trap (e.g., a base trap with NaOH solution) between the evaporator and the vacuum pump to neutralize the corrosive SOCl₂ and HCl vapors.

-

Isolation: The resulting crude 2-(3-Methylisoxazol-5-yl)acetyl chloride is often a yellow to brown oil. Due to its high reactivity and moisture sensitivity, it is typically used immediately in the next step without further purification.[14]

Protocol 2: Synthesis of N-Substituted 2-(3-Methylisoxazol-5-yl)acetamide

This protocol details the reaction of the freshly prepared acyl chloride with a primary amine to form a stable amide intermediate. This is a classic example of nucleophilic acyl substitution.[4][16]

Mechanistic Rationale

The reaction proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a good leaving group to form the stable amide bond.[16]

Reagents and Equipment

| Reagent/Equipment | Specification | Purpose |

| 2-(3-Methylisoxazol-5-yl)acetyl chloride | 1.0 eq (crude from Protocol 1) | Acylating Agent |

| Primary or Secondary Amine | 1.0 - 1.2 eq | Nucleophile |

| Triethylamine (TEA) or DIEA | 2.0 - 2.5 eq | Base (HCl scavenger) |

| Dichloromethane (DCM) | Anhydrous | Reaction Solvent |

| Round-bottom flask | - | Reaction Vessel |

| Magnetic stirrer | - | Agitation |

| Separatory funnel | - | Aqueous work-up |

| Rotary evaporator | - | Solvent removal |

Step-by-Step Protocol

-

Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base like triethylamine (2.0-2.5 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0°C using an ice-water bath. Causality Note: This reaction is highly exothermic. Cooling prevents side reactions and ensures controlled formation of the desired amide.[16]

-

Addition of Acyl Chloride: Dissolve the crude 2-(3-Methylisoxazol-5-yl)acetyl chloride (1.0 eq) from Protocol 1 in a small amount of anhydrous DCM. Add this solution dropwise to the cold, stirring amine solution.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS for the consumption of the starting amine.

-

Quenching & Work-up: Once complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with:

-

1M HCl solution (to remove excess amine and triethylamine).

-

Saturated NaHCO₃ solution (to neutralize any remaining acid).

-

Brine (to remove bulk water).

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude amide product.

-

Purification: The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.[17]

-

Analysis: The final, purified pharmaceutical intermediate should be characterized by standard analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[18]

Safety & Handling of Acyl Chlorides

Trustworthiness in chemical synthesis is built upon a foundation of safety. Acyl chlorides are hazardous reagents that demand strict adherence to safety protocols.[15]

-

Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.[10][19] Ensure safety showers and eyewash stations are readily accessible.[15]

-

Personal Protective Equipment (PPE): Wear NIOSH-approved safety glasses and a face shield, flame-resistant lab coat (fully buttoned), and compatible chemical-resistant gloves (consult manufacturer data for compatibility with acetyl chloride).[10][12]

-

Incompatible Materials: Avoid all contact with water, moisture, alcohols, amines (unless part of the planned reaction), strong bases, and oxidizing agents.[10][11][12] Acyl chlorides react violently with water to release corrosive HCl gas.[3]

-

Storage: Store in a cool, dry, well-ventilated area designated for flammable and corrosive materials.[10][12] Containers must be kept tightly sealed, often under an inert atmosphere, and stored upright.[10][19]

-

Spill & Emergency: In case of skin contact, wash immediately and thoroughly with soap and water. For inhalation, move to fresh air. In all cases of significant exposure, seek immediate medical attention.[10][19]

References

- Analytical Methods. (n.d.).

- Western Carolina University Standard Operating Procedure for the use of Acetyl chloride. (n.d.).

- Synthesis of 2-(3-ethyl-5-methyl-4-isoxazolyl)-3-indole acetyl chloride. (n.d.). PrepChem.com.

- A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers. (2022).

- 62759-29-9|2-(3-Methylisoxazol-5-yl)acetyl chloride. (n.d.). BLDpharm.

- 2-(3-methylisoxazol-5-yl)acetic acid;CAS No. (n.d.). ChemShuttle.

- AcetylChloride-75-36-5.docx. (n.d.). University of Georgia Research.

- SAFETY DATA SHEET. (2010, September 7). Fisher Scientific.

- Standard Operating Procedure. (n.d.). University of California, Santa Cruz.

- A Comparative Guide to the Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile. (n.d.). Benchchem.

- 2-(3-Methyl-1,2-oxazol-5-yl)acetic acid. (n.d.). PubChem.

- Which Reactions Produce Acetyl Chloride? A Comprehensive Guide. (2025, June 30). Echemi.

- Pharmaceutical Intermediates. (n.d.). Shanghai Novomed Acta Pharmaceutical.

- 2-(3-methyl-1,2-oxazol-5-yl)acetyl chloride. (n.d.). Molport.

- 2-(3-Methylisoxazol-5-yl)acetic acid | 19668-85-0. (n.d.). J&K Scientific.

- Give the products expected from the following reactions. (a) acetyl chloride + ethylamine (b) (c). (n.d.). Pearson.

- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024, October 12). MDPI.

- 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetoyl chloride. (n.d.). Sigma-Aldrich.

- What should i reconsider in my experiment for acyl chloride to be formed? (2019, March 4).

- Intermedi

- Technical Support Center: Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile. (n.d.). Benchchem.

- reaction between acyl chlorides and amines - addition / elimin

- Reactions of Acyl Chlorides Involving Nitrogen Compounds. (2023, January 22). Chemistry LibreTexts.

- A Novel Validated HS-GC-MS method for the Trace Level Determination of Acetyl Chloride as Isopropyl Acetate in Various. (2023, October 15). International Journal of Pharmaceutical Sciences and Drug Research.

- SYNTHETIC METHODS General methods. (n.d.). bioRxiv.

- SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF. (1985). HETEROCYCLES.

- Amine to Amide (via Acid Chloride) - Common Conditions. (n.d.). Organic Chemistry Portal.

- 2(3H)-Oxazolone, 3-acetyl. (n.d.). Organic Syntheses Procedure.

- Conversion of carboxylic acids to acid chlorides. (2023, January 22). Chemistry LibreTexts.

- 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. (2022, December 29). PMC.

- Acid to Acid Chloride - Common Conditions. (n.d.). Organic Chemistry Portal.

- converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide.

- Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. (n.d.). PMC.

- Acetyl chloride – Knowledge and References. (n.d.). Taylor & Francis.

- Need help in converting a carboxylic acid to an acyl chloride. (2015, July 17). Reddit.

Sources

- 1. 2-(3-methyl-1,2-oxazol-5-yl)acetyl chloride | 62759-29-9 | Buy Now [molport.com]

- 2. mdpi.com [mdpi.com]

- 3. echemi.com [echemi.com]

- 4. Give the products expected from the following reactions. (a) acet... | Study Prep in Pearson+ [pearson.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-(3-methylisoxazol-5-yl)acetic acid;CAS No.:19668-85-0 [chemshuttle.com]

- 7. 2-(3-Methyl-1,2-oxazol-5-yl)acetic acid | C6H7NO3 | CID 4195532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

- 9. 62759-29-9|2-(3-Methylisoxazol-5-yl)acetyl chloride|BLD Pharm [bldpharm.com]

- 10. wcu.edu [wcu.edu]

- 11. fishersci.com [fishersci.com]

- 12. research.uga.edu [research.uga.edu]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 19. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

Application Note: Solvent-Mediated Reactivity and Optimization of 2-(3-Methylisoxazol-5-yl)acetyl chloride in Nucleophilic Acyl Substitutions

Executive Summary & Chemical Context

2-(3-Methylisoxazol-5-yl)acetyl chloride is a highly versatile, electrophilic building block widely utilized in medicinal chemistry and drug development to install the 3-methylisoxazole pharmacophore. This heteroaromatic motif is prevalent in various therapeutic agents, including COX-2 inhibitors, BET bromodomain inhibitors, and targeted kinase inhibitors.

However, handling this specific acyl chloride requires precise environmental control. The electron-withdrawing nature of the isoxazole ring renders the carbonyl carbon exceptionally electrophilic, while simultaneously increasing the acidity of the adjacent α-protons. This dual-reactivity profile means that solvent selection is not merely a matter of solubility—it is a critical determinant of the reaction pathway. This guide provides an in-depth analysis of how solvent environments govern the reactivity of 2-(3-Methylisoxazol-5-yl)acetyl chloride, ensuring high-yielding, reproducible acylation protocols.

Mechanistic Insights: The Causality of Solvent Selection

The stability of an acyl chloride is primarily dictated by the electrophilicity of its carbonyl carbon and the surrounding solvent environment 1. For 2-(3-Methylisoxazol-5-yl)acetyl chloride, the choice of solvent dictates which of three competing mechanistic pathways will predominate:

-

Kinetic Acylation via Tetrahedral Intermediate (Desired): In polar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), the charge-separated (dipolar) tetrahedral transition state is stabilized. This accelerates the nucleophilic acyl substitution, allowing the desired amidation or esterification to outcompete side reactions 2.

-

Ketene Formation & Dimerization (Side Reaction): Because the methylene (-CH₂-) protons are highly acidic, the presence of a strong, unhindered base (like Triethylamine) can induce dehydrohalogenation. This forms a highly reactive heteroaryl ketene. While the ketene can still react with the nucleophile to form the target amide, it is also prone to dimerization or polymerization, drastically reducing yields. Non-polar solvents exacerbate this by failing to stabilize the standard substitution pathway, giving the elimination pathway a competitive edge.

-

Solvolysis / Hydrolysis (Degradation): Protic solvents, such as water and alcohols, are inherently nucleophilic and will react readily with the acyl chloride in a process called solvolysis, forming the corresponding carboxylic acid 1. Strict anhydrous conditions are universally required unless a controlled biphasic system is used 3.

Recent literature further demonstrates that solvent choice can even dictate the stoichiometry and ultimate functionalization of acyl chlorides, selectively driving the formation of primary amides versus imides 4.

Reaction pathways of 2-(3-Methylisoxazol-5-yl)acetyl chloride based on solvent and base selection.

Quantitative Data: Solvent Impact on Amidation Kinetics

To illustrate the profound impact of solvent selection, the following table summarizes the kinetic and yield profiles for the amidation of 2-(3-Methylisoxazol-5-yl)acetyl chloride with a standard primary amine under various solvent environments.

| Solvent | Dielectric Constant (ε) | Reaction Time | Typical Yield (%) | Primary Mechanistic Observation / Impurity Profile |

| Dichloromethane (DCM) | 9.1 | 1 - 2 hr | 90 - 95% | Optimal stabilization of tetrahedral intermediate; trace hydrolysis. |

| Tetrahydrofuran (THF) | 7.6 | 2 - 3 hr | 85 - 90% | Good solubility; slight increase in ketene dimerization if base is excessive. |

| Toluene | 2.4 | 6 - 8 hr | 65 - 75% | Poor stabilization of transition state; sluggish reaction; unreacted starting material. |

| Acetonitrile (MeCN) | 37.5 | 0.5 - 1 hr | 80 - 85% | Rapid reaction but highly hygroscopic; increased risk of carboxylic acid formation. |

Self-Validating Experimental Protocols

Protocol A: Anhydrous Amidation under Kinetic Control (Recommended)

This protocol utilizes a polar aprotic solvent (DCM) and a sterically hindered base (DIPEA) to maximize the rate of nucleophilic substitution while suppressing ketene formation.

Step-by-Step Methodology:

-

Preparation: Thoroughly dry all glassware in an oven before use and purge with argon or nitrogen to prevent atmospheric moisture hydrolysis 3. Dissolve the target amine (1.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) in anhydrous DCM (0.2 M concentration).

-

Cooling: Submerge the reaction flask in an ice-water bath to reach 0 °C. Causality: Cooling controls the exothermic formation of the tetrahedral intermediate and prevents thermal degradation of any transient ketene species.

-

Addition: Dissolve 2-(3-Methylisoxazol-5-yl)acetyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes.

-

Reaction & Self-Validation (IPC): Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.

-

Self-Validation Step: Remove a 10 µL aliquot of the reaction mixture and quench it directly into 100 µL of methanol. Analyze this sample via LC-MS. If the methyl ester derivative of the isoxazole is detected, unreacted acyl chloride remains. If only the target amide is observed, the reaction is complete.

-

-

Quenching: Once validated, quench the reaction by adding saturated aqueous NaHCO₃. Causality: This neutralizes the hydrochloride salts and safely hydrolyzes any remaining trace acyl chloride.

-

Workup: Separate the organic layer, extract the aqueous layer twice with DCM, wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step-by-step experimental workflow for the anhydrous amidation protocol under kinetic control.

Protocol B: Biphasic Schotten-Baumann Acylation

When the nucleophile is a highly polar, water-soluble amine hydrochloride (e.g., an amino acid derivative), anhydrous conditions are often impossible due to solubility constraints. A biphasic solvent system (DCM/Water) is utilized.

Step-by-Step Methodology:

-

Preparation: Dissolve the amine hydrochloride (1.0 equiv) in a 10% aqueous NaOH solution or saturated NaHCO₃. Causality: The aqueous base free-bases the amine, rendering it nucleophilic.

-

Solvent Addition: Add an equal volume of DCM to create a biphasic mixture. Cool to 0 °C with vigorous stirring.

-

Acylation: Add 2-(3-Methylisoxazol-5-yl)acetyl chloride (1.2 equiv) dropwise directly into the organic (DCM) layer. Causality: The highly reactive acyl chloride remains partitioned in the organic layer, protecting it from rapid bulk hydrolysis. The acylation occurs strictly at the biphasic interface where the free amine is available.

-

Validation: Monitor the pH of the aqueous layer; it must remain basic (> pH 8) throughout the addition to ensure the amine remains active.

-

Workup: Separate the layers, extract the aqueous layer with DCM, and purify as standard.

Troubleshooting & Optimization

-

Base Selection (DIPEA vs. TEA): Triethylamine (TEA) is a common acid scavenger, but its lack of steric bulk allows it to act as a nucleophile or rapidly deprotonate the acidic α-protons of 2-(3-Methylisoxazol-5-yl)acetyl chloride. Substituting TEA with the bulkier N,N-Diisopropylethylamine (DIPEA) significantly reduces ketene-driven dimerization.

-

Handling Moisture: Because the 3-methylisoxazole ring heavily activates the acyl chloride, it is highly hygroscopic. Always store the reagent under an inert atmosphere (Argon) at -20 °C. If unexpected carboxylic acid formation occurs, verify the integrity of the anhydrous solvents using Karl Fischer titration prior to the reaction.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage fun ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00403A [pubs.rsc.org]

Catalytic Acylation with 2-(3-Methylisoxazol-5-yl)acetyl chloride: A Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the catalytic acylation of various nucleophiles using 2-(3-Methylisoxazol-5-yl)acetyl chloride. This valuable acylating agent is a key building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The isoxazole motif is a prominent feature in many approved drugs, highlighting the importance of efficient methods for its incorporation into molecular scaffolds.[1][2][3] This document explores three distinct and powerful catalytic approaches: organocatalysis with 4-dimethylaminopyridine (DMAP), Lewis acid catalysis employing scandium (III) triflate, and biocatalysis using lipases. Each section provides a theoretical background, mechanistic insights, and detailed, adaptable protocols for researchers in organic synthesis and drug development.

Introduction to 2-(3-Methylisoxazol-5-yl)acetyl chloride in Acylation Chemistry

2-(3-Methylisoxazol-5-yl)acetyl chloride is a reactive acylating agent that allows for the introduction of the 2-(3-methylisoxazol-5-yl)acetyl moiety onto nucleophilic substrates such as alcohols, amines, and aromatic rings. The resulting acylated products are of significant interest in medicinal chemistry due to the established biological activities associated with the isoxazole core, including anti-inflammatory and anticancer properties.[2][4][5][6] The acetyl chloride is typically prepared from the corresponding 2-(3-methylisoxazol-5-yl)acetic acid, which can be synthesized through various routes.[7][8][9] The conversion of the carboxylic acid to the acyl chloride is commonly achieved using standard chlorinating agents like thionyl chloride or oxalyl chloride.[10][11][12]

This guide focuses on catalytic methods for acylation, which offer significant advantages over stoichiometric approaches, including milder reaction conditions, higher efficiency, and greater functional group tolerance. The choice of catalyst is crucial and depends on the nature of the nucleophile and the desired reaction outcome.

Organocatalytic Acylation with 4-Dimethylaminopyridine (DMAP)

A Highly Efficient Method for Amide and Ester Synthesis

4-(Dimethylamino)pyridine (DMAP) is a widely used and highly effective nucleophilic catalyst for acylation reactions.[13][14][15] Its catalytic activity stems from the in-situ formation of a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating agent than the starting acyl chloride. This allows for the acylation of even weakly nucleophilic alcohols and amines under mild conditions.[16]

Mechanism of DMAP Catalysis

The catalytic cycle of DMAP in acylation reactions involves two key steps:

-

Formation of the Acylpyridinium Intermediate: The pyridine nitrogen of DMAP attacks the electrophilic carbonyl carbon of 2-(3-methylisoxazol-5-yl)acetyl chloride, displacing the chloride ion to form a highly reactive and resonance-stabilized N-acylpyridinium salt.

-

Acyl Transfer to the Nucleophile: The nucleophile (an alcohol or amine) then attacks the carbonyl carbon of the activated acyl group, leading to the transfer of the 2-(3-methylisoxazol-5-yl)acetyl group and regeneration of the DMAP catalyst.

Figure 1: Catalytic cycle of DMAP in acylation reactions.

Protocol: DMAP-Catalyzed Acylation of an Aniline Derivative

This protocol describes a general procedure for the N-acylation of an aniline derivative with 2-(3-methylisoxazol-5-yl)acetyl chloride using DMAP as a catalyst. This method is particularly relevant for the synthesis of isoxazole-carboxamide derivatives, a class of compounds with known biological activities.[4]

Materials:

-

2-(3-Methylisoxazol-5-yl)acetyl chloride (1.0 eq)

-

Substituted Aniline (1.0-1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M HCl solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a stirred solution of the substituted aniline (1.0-1.2 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM at 0 °C (ice bath), add DMAP (0.1-0.2 eq).

-

Slowly add a solution of 2-(3-methylisoxazol-5-yl)acetyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-acylated product.

Lewis Acid Catalysis with Scandium(III) Triflate

A Powerful Approach for Friedel-Crafts and Esterification Reactions

Scandium(III) triflate (Sc(OTf)₃) is a remarkably active and versatile Lewis acid catalyst that can be used in a wide range of organic transformations, including Friedel-Crafts acylations and esterifications.[17][18] Unlike many traditional Lewis acids, Sc(OTf)₃ is stable in the presence of water, making it a more user-friendly and environmentally benign catalyst.[19]

Mechanism of Sc(OTf)₃ Catalysis

In Friedel-Crafts acylation, Sc(OTf)₃ activates the acyl chloride by coordinating to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the formation of a highly reactive acylium ion. This acylium ion then undergoes electrophilic aromatic substitution with an electron-rich aromatic or heteroaromatic substrate.

For esterification reactions, Sc(OTf)₃ can activate either the acyl chloride or a carboxylic acid (in the presence of an anhydride), making the carbonyl group more susceptible to nucleophilic attack by an alcohol.[18][20]

Figure 2: General workflow for Sc(OTf)₃-catalyzed acylation.

Protocol: Sc(OTf)₃-Catalyzed Friedel-Crafts Acylation of an Electron-Rich Arene

This protocol provides a general method for the Sc(OTf)₃-catalyzed Friedel-Crafts acylation of an electron-rich aromatic compound with 2-(3-methylisoxazol-5-yl)acetyl chloride.

Materials:

-

2-(3-Methylisoxazol-5-yl)acetyl chloride (1.0 eq)

-

Electron-rich arene (e.g., anisole, veratrole) (1.5-2.0 eq)

-

Scandium(III) triflate (Sc(OTf)₃) (0.05-0.1 eq)

-

Anhydrous 1,2-dichloroethane (DCE) or nitromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of the electron-rich arene (1.5-2.0 eq) in anhydrous DCE, add Sc(OTf)₃ (0.05-0.1 eq).

-

Add a solution of 2-(3-methylisoxazol-5-yl)acetyl chloride (1.0 eq) in anhydrous DCE dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 50-80 °C and stir for 4-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired acylated aromatic compound.

Enzymatic Acylation Using Lipases

A Green and Selective Approach to Ester Synthesis

Enzymatic catalysis, particularly with lipases, offers a highly selective and environmentally friendly alternative for acylation reactions.[21][22] Lipases can catalyze esterification reactions under mild conditions, often with high regioselectivity and enantioselectivity, which is particularly advantageous in the synthesis of complex molecules.[23][24][25]

Principles of Lipase-Catalyzed Acylation

Lipases catalyze esterification through a "ping-pong bi-bi" mechanism. The reaction typically occurs at the interface of an aqueous and an organic phase. The catalytic cycle involves the formation of an acyl-enzyme intermediate followed by nucleophilic attack by the alcohol.

Key Advantages of Enzymatic Acylation:

-

High Selectivity: Lipases can often differentiate between different hydroxyl groups in a polyol or between enantiomers of a racemic alcohol.

-

Mild Reaction Conditions: Reactions are typically run at or near room temperature and neutral pH, which preserves sensitive functional groups.

-

Environmental Benefits: The use of a biodegradable catalyst and often aqueous or solvent-free conditions makes this a green chemistry approach.

Protocol: Lipase-Catalyzed Esterification of a Primary Alcohol

This protocol outlines a general procedure for the lipase-catalyzed esterification of a primary alcohol with 2-(3-methylisoxazol-5-yl)acetic acid, the precursor to the acetyl chloride. The acid is often used directly in enzymatic reactions.

Materials:

-

2-(3-Methylisoxazol-5-yl)acetic acid (1.0 eq)

-

Primary alcohol (1.0-1.5 eq)

-

Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

-

Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

-

Molecular sieves (optional, to remove water)

Procedure:

-

To a flask containing the 2-(3-methylisoxazol-5-yl)acetic acid (1.0 eq) and the primary alcohol (1.0-1.5 eq) in an anhydrous organic solvent, add the immobilized lipase. If necessary, add activated molecular sieves to remove the water produced during the reaction and drive the equilibrium towards the product.

-

Stir the mixture at a controlled temperature (typically 30-60 °C) for 24-72 hours. Monitor the reaction progress by TLC or GC/LC-MS.

-

Upon completion, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired ester.

Comparative Overview of Catalytic Methods

| Feature | Organocatalysis (DMAP) | Lewis Acid Catalysis (Sc(OTf)₃) | Enzymatic Catalysis (Lipase) |

| Typical Substrates | Alcohols, Amines | Electron-rich arenes, Alcohols | Alcohols, Amines (from acid) |

| Catalyst Loading | 5-20 mol% | 1-10 mol% | Varies (by weight) |

| Reaction Conditions | Mild (0 °C to RT) | Mild to moderate (RT to 80 °C) | Mild (30-60 °C) |

| Key Advantages | High efficiency, broad applicability for amides/esters. | Excellent for Friedel-Crafts, water-tolerant. | High selectivity (regio-, enantio-), green. |

| Potential Limitations | Catalyst can be difficult to remove, basic conditions. | Can be expensive, may not tolerate some functional groups. | Slower reaction times, substrate specificity. |

Conclusion

The catalytic acylation of nucleophiles with 2-(3-methylisoxazol-5-yl)acetyl chloride provides a versatile and efficient means to synthesize a variety of isoxazole-containing compounds of interest to the pharmaceutical and agrochemical industries. The choice of catalytic method—organocatalysis with DMAP, Lewis acid catalysis with Sc(OTf)₃, or enzymatic catalysis with lipases—should be guided by the specific requirements of the synthesis, including the nature of the nucleophile, desired selectivity, and scalability. The protocols provided in this guide offer a solid starting point for researchers to develop and optimize their own acylation reactions with this valuable building block.

References

-

Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC. [Link]

- Method for synthesizing leflunomide.

-

Scandium(III)‐Triflate‐Catalyzed Multicomponent Reactions for the Synthesis of Nitrogen Heterocycles. ResearchGate. [Link]

-

Acyl chloride. Wikipedia. [Link]

-

Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. PMC. [Link]

-

Studies in isoxazole chemistry. II. Isoxazoles from the Δ2-isoxazolin-5-ols and their acetates. Canadian Journal of Chemistry. [Link]

-

Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides. The Journal of Organic Chemistry. [Link]

-

Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes. PMC. [Link]

-

Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. [Link]

-

Application, Reactivity and Synthesis of Isoxazole Derivatives. ResearchGate. [Link]

-

Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides. PubMed. [Link]

-

Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. Royal Society of Chemistry. [Link]

-

DMAP catalyzed heterocycle synthesis. Catalysis Conference. [Link]

- Novel environment-friendly process for preparing leflunomide.

-

Advances in lipase-catalyzed esterification reactions. PubMed. [Link]

-

Synthesis of 2-(3-ethyl-5-methyl-4-isoxazolyl)-3-indole acetyl chloride. PrepChem.com. [Link]

-

Application, Reactivity and Synthesis of Isoxazole Derivatives. Scilit. [Link]

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PMC. [Link]

-

2-(3-Methyl-1,2-oxazol-5-yl)acetic acid. PubChem. [Link]

-

An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy Publication. [Link]

-

Cas 19668-85-0,3-METHYL-5-ISOXAZOLEACETIC ACID 98. lookchem. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

-

Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. Ludwig-Maximilians-Universität München. [Link]

-

Lipase-Catalyzed Esterification. ResearchGate. [Link]

-

Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines. The Journal of Organic Chemistry. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. PMC. [Link]

-

4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Chemistry Portal. [Link]

-

Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Green Chemistry (RSC Publishing). [Link]

-

Acylation of N-Aryl systems using acyl chlorides. Reddit. [Link]

- Preparation method of 3-amino-5-methyl isoxazole.

-

(PDF) Advances in Lipase-Catalyzed Esterification Reactions. ResearchGate. [Link]

-

2(3H)-Oxazolone, 3-acetyl. Organic Syntheses Procedure. [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Publications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. 2-(3-Methyl-1,2-oxazol-5-yl)acetic acid | C6H7NO3 | CID 4195532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. research.aalto.fi [research.aalto.fi]

- 7. 2-(3-methylisoxazol-5-yl)acetic acid;CAS No.:19668-85-0 [chemshuttle.com]

- 8. lookchem.com [lookchem.com]

- 9. Page loading... [guidechem.com]

- 10. US6723855B2 - Method for synthesizing leflunomide - Google Patents [patents.google.com]

- 11. WO2001060363A1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]

- 12. prepchem.com [prepchem.com]

- 13. catalysis-conferences.com [catalysis-conferences.com]

- 14. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Advances in lipase-catalyzed esterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 24. par.nsf.gov [par.nsf.gov]

- 25. researchgate.net [researchgate.net]

Application Note & Protocols: Large-Scale Synthesis and Application of 2-(3-Methylisoxazol-5-yl)acetyl Chloride

Abstract

This document provides a comprehensive guide for the large-scale synthesis and utilization of 2-(3-Methylisoxazol-5-yl)acetyl chloride, a key intermediate in pharmaceutical development. The isoxazole moiety is a privileged structure in medicinal chemistry, recognized for its presence in numerous therapeutic agents and its ability to engage in a wide range of biological interactions.[1][2][3] This guide details a robust, scalable two-step process, beginning with the synthesis of the precursor, 2-(3-Methylisoxazol-5-yl)acetic acid, followed by its conversion to the highly reactive acyl chloride. Emphasis is placed on process safety, particularly the handling of thionyl chloride, reaction optimization for scale-up, and practical downstream applications in amide bond formation. The protocols are designed for researchers, process chemists, and drug development professionals, offering field-proven insights into experimental choices and troubleshooting.

Introduction: The Significance of the Isoxazole Scaffold

The 3,5-disubstituted isoxazole framework is a cornerstone in modern drug discovery, valued for its metabolic stability and versatile role as a bioisostere for amide and ester functionalities. Compounds incorporating this heterocycle exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] 2-(3-Methylisoxazol-5-yl)acetyl chloride serves as a highly valuable building block, enabling the direct installation of the active isoxazole pharmacophore onto various molecular scaffolds via nucleophilic acyl substitution. Its precursor, 2-(3-Methylisoxazol-5-yl)acetic acid (CAS 19668-85-0), is a critical starting material whose efficient synthesis is paramount for the overall economy of the process.[5][6][7][8] This guide provides validated, large-scale protocols to empower research and development teams in their synthetic campaigns.

Process Overview & Logic

The synthetic strategy is a two-stage process designed for scalability and efficiency. The first stage involves the construction of the isoxazole ring to form the acetic acid precursor. The second stage converts this stable carboxylic acid into the highly reactive acyl chloride, which is typically used immediately in subsequent reactions.

Critical Safety Protocol: Thionyl Chloride (SOCl₂) Handling

Thionyl chloride is an indispensable reagent for this process but is highly hazardous. Adherence to strict safety protocols is mandatory for all personnel involved.[9][10]

Hazards Profile:

-

Reactivity: Reacts violently with water and moisture, releasing toxic sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[9][10]

-

Toxicity: Toxic if inhaled, causing severe respiratory irritation, pulmonary edema, and potentially death.[10][11] The effects of exposure may be delayed.[9][10]

-

Corrosivity: Extremely corrosive to skin, eyes, and mucous membranes, causing severe burns.[9][11]

| Parameter | Specification | Source(s) |